molecular formula C10H14Cl3N3O B14352443 2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine CAS No. 95335-72-1

2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine

Cat. No.: B14352443
CAS No.: 95335-72-1
M. Wt: 298.6 g/mol
InChI Key: IYOHATQKZGDCTE-UHFFFAOYSA-N
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Description

2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine: is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the second position, a pentyl group at the fourth position, and a trichloromethyl group at the sixth position of the triazine ring. These substituents confer unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Introduction of the Pentyl Group: The pentyl group can be introduced through an alkylation reaction using pentyl halides and a strong base.

    Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced through a chlorination reaction using trichloromethylating agents such as chloroform and a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pentyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the trichloromethyl group, converting it to a methyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trichloromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products Formed

    Oxidation Products: Aldehydes, ketones, carboxylic acids.

    Reduction Products: Methyl derivatives, partially reduced triazines.

    Substitution Products: Various substituted triazines with different functional groups.

Scientific Research Applications

2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other triazine derivatives. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes.

    Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-ethyl-6-(trichloromethyl)-1,3,5-triazine: Similar structure but with an ethyl group instead of a pentyl group.

    2-Methoxy-4-pentyl-6-(dichloromethyl)-1,3,5-triazine: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.

    2-Methoxy-4-pentyl-6-(methyl)-1,3,5-triazine: Similar structure but with a methyl group instead of a trichloromethyl group.

Uniqueness

2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the trichloromethyl group, in particular, enhances its potential for various chemical transformations and applications.

Properties

CAS No.

95335-72-1

Molecular Formula

C10H14Cl3N3O

Molecular Weight

298.6 g/mol

IUPAC Name

2-methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C10H14Cl3N3O/c1-3-4-5-6-7-14-8(10(11,12)13)16-9(15-7)17-2/h3-6H2,1-2H3

InChI Key

IYOHATQKZGDCTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=NC(=N1)OC)C(Cl)(Cl)Cl

Origin of Product

United States

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